molecular formula C11H20N2O5 B13416471 Glu-Leu CAS No. 5969-52-8

Glu-Leu

Cat. No.: B13416471
CAS No.: 5969-52-8
M. Wt: 260.29 g/mol
InChI Key: YBAFDPFAUTYYRW-YUMQZZPRSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glu-Leu typically involves the formation of a peptide bond between the carboxyl group of glutamic acid and the amino group of leucine. This can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving the protection and deprotection of functional groups to ensure the correct sequence and structure of the peptide.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or enzymatic synthesis. Enzymatic synthesis uses proteases or peptidases to catalyze the formation of the peptide bond under mild conditions, which can be more environmentally friendly and cost-effective compared to chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

Glu-Leu can undergo various chemical reactions, including:

    Hydrolysis: The peptide bond in this compound can be hydrolyzed by proteolytic enzymes or under acidic or basic conditions, resulting in the release of glutamic acid and leucine.

    Oxidation and Reduction: The side chains of glutamic acid and leucine can participate in oxidation and reduction reactions, although these reactions are less common for dipeptides compared to free amino acids.

    Substitution: The amino and carboxyl groups in this compound can undergo substitution reactions, such as acylation or amidation, to form derivatives with modified properties.

Common Reagents and Conditions

    Hydrolysis: Enzymes like pepsin or trypsin, or chemical reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or anhydrides for acylation, and amines for amidation.

Major Products Formed

    Hydrolysis: Glutamic acid and leucine.

    Oxidation and Reduction: Modified side chains of glutamic acid and leucine.

    Substitution: Acylated or amidated derivatives of this compound.

Scientific Research Applications

Glu-Leu has various applications in scientific research, including:

    Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.

    Biology: Investigated for its role in protein structure and function, as well as its potential as a bioactive peptide.

    Medicine: Explored for its potential therapeutic effects, such as antioxidant or anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and as a component in nutritional supplements.

Mechanism of Action

The mechanism of action of Glu-Leu depends on its specific application. In biological systems, this compound can interact with enzymes, receptors, or other proteins, influencing various cellular processes. For example, it may act as a substrate for proteolytic enzymes, modulating their activity and affecting protein metabolism. Additionally, this compound may exert antioxidant effects by scavenging free radicals or chelating metal ions.

Comparison with Similar Compounds

Glu-Leu can be compared to other dipeptides, such as:

    Glu-Phe (glutamyl-phenylalanine): Similar to this compound but with phenylalanine instead of leucine. It has different hydrophobicity and aromatic properties.

    Glu-Val (glutamyl-valine): Similar to this compound but with valine instead of leucine. It has different branched-chain properties.

    Glu-Ala (glutamyl-alanine): Similar to this compound but with alanine instead of leucine. It has different hydrophobicity and smaller side chain.

The uniqueness of this compound lies in its specific combination of glutamic acid and leucine, which imparts distinct chemical and biological properties compared to other dipeptides.

Properties

CAS No.

5969-52-8

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1

InChI Key

YBAFDPFAUTYYRW-YUMQZZPRSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N

physical_description

Solid

Origin of Product

United States

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